Chothyn

概要

説明

Chothyn is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable compound in both research and industrial settings.

科学的研究の応用

Chothyn has a wide range of applications in scientific research, including:

Chemistry: this compound is used as a reagent in various chemical reactions and synthesis processes. Its stability and reactivity make it a valuable compound for developing new chemical compounds and materials.

Biology: In biological research, this compound is used to study cellular processes and molecular interactions. It can be used as a probe to investigate the mechanisms of various biological pathways.

Medicine: this compound has potential applications in medicine, particularly in drug development and delivery. Its unique properties allow for the design of novel therapeutic agents and drug delivery systems.

Industry: In industrial applications, this compound is used in the production of various materials and chemicals. Its stability and reactivity make it a valuable compound for manufacturing processes.

作用機序

Target of Action

Choline citrate, also known as Chothyn, primarily targets the cholinergic system in the body. It is a precursor to the neurotransmitter acetylcholine , which plays a crucial role in many functions such as muscle movement, breathing, heart rate, learning, and memory . Choline is also a major part of the polar head group of phosphatidylcholine , a key component of cell membranes .

Mode of Action

Choline citrate interacts with its targets by being metabolized into acetylcholine and phosphatidylcholine . As a precursor to acetylcholine, it contributes to the synthesis of this neurotransmitter, thereby influencing nerve signal transmission . As a component of phosphatidylcholine, it contributes to the maintenance of cell membrane integrity, which is vital to all basic biological processes such as information flow, intracellular communication, and bioenergetics .

Biochemical Pathways

Choline citrate is involved in several biochemical pathways. It is metabolized into acetylcholine in the cholinergic pathway, influencing nerve signal transmission . It is also a major part of the polar head group of phosphatidylcholine , playing a role in lipid metabolism . Furthermore, choline can be converted into betaine , which serves as a methyl donor in the methionine cycle .

Pharmacokinetics

The pharmacokinetics of choline citrate involves its absorption, distribution, metabolism, and excretion (ADME). After ingestion, choline is rapidly absorbed and distributed throughout the body. It is metabolized in various tissues into compounds such as acetylcholine and phosphatidylcholine. Excess choline and its metabolites are excreted in the urine .

Result of Action

The action of choline citrate results in several molecular and cellular effects. It contributes to the synthesis of acetylcholine, thereby influencing nerve signal transmission and various functions controlled by the nervous system. It also contributes to the maintenance of cell membrane integrity, influencing cell function and communication . Furthermore, as a precursor to betaine, it contributes to methylation reactions, influencing gene expression and protein function .

Action Environment

The action, efficacy, and stability of choline citrate can be influenced by various environmental factors. For instance, the presence of other nutrients can affect its absorption and metabolism. Additionally, factors such as pH and temperature can influence its stability. It’s also worth noting that the gut microbiota can impact the metabolism of choline, potentially affecting its bioavailability and function .

生化学分析

Biochemical Properties

Choline citrate interacts with various enzymes, proteins, and other biomolecules. It is a precursor to acetylcholine, a neurotransmitter responsible for many nervous system functions . It also plays a role in the synthesis of phospholipids, such as phosphatidylcholine and sphingomyelin . These interactions are crucial for maintaining cell membrane integrity and facilitating signal transduction .

Cellular Effects

Choline citrate influences various types of cells and cellular processes. It is essential for proper functioning of liver, muscle, and brain cells . It ensures cell membrane integrity and is involved in lipid metabolism, preventing excessive fat build-up in the liver . Choline citrate also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of choline citrate involves its conversion into acetylcholine and phosphatidylcholine. The process is catalyzed by choline/ethanolamine phosphotransferase 1 (CEPT1), which transfers a phosphate group from CDP-choline to diacylglycerol . This mechanism allows choline citrate to exert its effects at the molecular level, influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of choline citrate change over time. It has been observed that choline and betaine levels increase rapidly after intake of choline citrate, with the peak observed at around 3 hours . The compound’s stability, degradation, and long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of choline citrate vary with different dosages in animal models. While the precise optimal dosage is not definitively established, existing data demonstrate a positive impact of feeding choline ion, up to 25 g/day, during the transition period . High or excessive intakes can result in some side effects, including a fishy body odor, vomiting, excessive sweating, and salivation .

Metabolic Pathways

Choline citrate is involved in several metabolic pathways. It is a precursor to acetylcholine and phosphatidylcholine, playing a vital role in the choline metabolism pathway . It interacts with enzymes such as choline dehydrogenase, which catalyzes the first step of betaine synthesis .

Transport and Distribution

Choline citrate is transported and distributed within cells and tissues. It is thought that choline transport into blood cells and choline removal from plasma by cellular uptake into some tissues occur, especially under certain cardiovascular conditions . The compound’s localization or accumulation can be influenced by these transporters or binding proteins .

Subcellular Localization

Choline citrate is localized in various subcellular compartments. Choline transporter-like protein 1 (CTL1) and CTL2, which are highly expressed in certain cells, are localized in the plasma membrane and mitochondria, respectively . This subcellular localization can affect the activity or function of choline citrate .

準備方法

Synthetic Routes and Reaction Conditions: Chothyn can be synthesized through several methods, depending on the desired purity and yield. One common synthetic route involves the reaction of precursor compounds under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of this compound. The temperature and pressure conditions are carefully monitored to ensure optimal reaction rates and product formation.

Industrial Production Methods: In an industrial setting, this compound is produced using large-scale reactors that allow for continuous production. The process involves the use of high-purity raw materials and advanced purification techniques to obtain this compound in its purest form. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

化学反応の分析

Types of Reactions: Chothyn undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and reaction conditions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and results in the formation of oxidized derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Substitution: this compound can undergo substitution reactions with various nucleophiles or electrophiles. Common reagents include halogens, alkylating agents, and acylating agents. The reaction conditions vary depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound

類似化合物との比較

Chothyn can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Compound A: Similar in structure but differs in reactivity and stability.

Compound B: Shares some chemical properties but has different applications in research and industry.

Compound C: Has similar biological activity but varies in its mechanism of action and molecular targets.

This compound stands out due to its unique combination of stability, reactivity, and versatility, making it a valuable compound in various scientific and industrial applications.

生物活性

Chothyn, also known as Dihydragan Citrate, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, drawing on diverse research findings, case studies, and data tables.

Overview of this compound

This compound is primarily recognized in the context of its therapeutic applications. It is classified under compounds that exhibit various biological effects, including antimicrobial and anti-inflammatory properties. Understanding its mechanism of action and biological effects is essential for evaluating its potential in clinical applications.

Antimicrobial Properties

This compound has been studied for its antimicrobial activity against various pathogens. Research indicates that it may inhibit the growth of bacteria and fungi, making it a candidate for use in treating infections. For instance, studies have shown that this compound exhibits significant activity against Candida albicans, a common fungal pathogen.

Anti-Inflammatory Effects

The anti-inflammatory properties of this compound are linked to its ability to inhibit cyclooxygenase (COX) enzymes. By acting as a nonselective COX inhibitor, this compound reduces the production of prostaglandins, which are mediators of inflammation. This mechanism suggests potential applications in managing inflammatory conditions.

This compound's mechanism involves the inhibition of COX-1 and COX-2 enzymes, leading to decreased prostaglandin synthesis. This action can modulate various physiological processes, including pain and inflammation response.

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the effectiveness of this compound against Candida albicans.

- Method : In vitro assays were conducted to determine the minimum inhibitory concentration (MIC).

- Results : this compound demonstrated a significant reduction in fungal growth compared to control groups, indicating strong antifungal properties.

-

Anti-Inflammatory Response :

- Objective : To assess the anti-inflammatory effects of this compound in an animal model.

- Method : Administration of this compound was followed by measurement of inflammatory markers.

- Results : A notable decrease in COX enzyme activity and inflammatory cytokines was observed, supporting its use as an anti-inflammatory agent.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | High (against C. albicans) | Inhibition of fungal growth |

| Anti-Inflammatory | Moderate to High | Inhibition of COX-1 and COX-2 |

| Immunomodulatory | Potentially Effective | Modulation of immune response |

Research Findings

Recent studies have highlighted the diverse applications of this compound in both agricultural and medical fields. The compound's ability to enhance immune responses and reduce oxidative stress has been documented . For instance, dietary supplementation with chitosan derivatives (related to this compound) has shown improvements in immune function and antioxidant enzyme activities in animal models .

特性

CAS番号 |

77-91-8 |

|---|---|

分子式 |

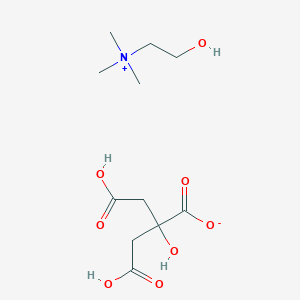

C11H21NO8 |

分子量 |

295.29 g/mol |

IUPAC名 |

3-carboxy-3,5-dihydroxy-5-oxopentanoate;2-hydroxyethyl(trimethyl)azanium |

InChI |

InChI=1S/C6H8O7.C5H14NO/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-6(2,3)4-5-7/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);7H,4-5H2,1-3H3/q;+1/p-1 |

InChIキー |

WRPUOFKIGGWQIJ-UHFFFAOYSA-M |

SMILES |

C[N+](C)(C)CCO.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O |

正規SMILES |

C[N+](C)(C)CCO.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O |

外観 |

White crystalline powder |

Key on ui other cas no. |

77-91-8 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

Salts of (2-Hydroxyethyl)trimethylammonium |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。